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Compound of Interest

Compound Name:
2-(3,5-Dichlorophenoxy)-2-

phenylacetic acid

CAS No.: 938151-94-1

Cat. No.: B2860478

Get Quote

Executive Summary & Chemical Context
2-(3,5-Dichlorophenoxy)-2-phenylacetic acid represents a critical structural scaffold in the

development of synthetic auxins (herbicides) and PPAR

dual agonists (metabolic therapeutics).[1] Structurally, it combines the lipophilic, electron-
withdrawing nature of the 3,5-dichlorophenoxy moiety with the steric bulk of an

-phenyl group.[1]

Unlike simple phenoxyacetic acids (e.g., 2,4-D), the introduction of the phenyl ring at the

-carbon creates a chiral center and introduces significant steric strain, forcing the molecule into
specific non-planar conformations. This guide outlines the protocol for the crystallographic
characterization of this molecule, focusing on the resolution of its chiral space group (if
enantiopure) or centrosymmetric packing (if racemic), and the analysis of its supramolecular
synthons.
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Crystal Growth Strategy
The high lipophilicity of the dichlorophenyl ring combined with the polar carboxylic acid group

requires a biphasic or slow-evaporation approach.[1]

Method Solvent System Target Mechanism Suitability

Slow Evaporation
Ethanol / Water (80:

[1]20)

Solubility gradient

exploitation.

High (Standard for

phenoxy acids)

Vapor Diffusion
THF (Solvent) /

Hexane (Precipitant)

Controlled

supersaturation.[1]

Medium (Good for X-

ray quality)

Recrystallization Toluene / Chloroform -stacking optimization.

[1]

Low (Risk of solvate

formation)

Protocol:

Dissolve 20 mg of the target compound in 2 mL of warm Ethanol (HPLC grade).

Filter through a 0.45

m PTFE syringe filter into a clean vial.

Add water dropwise until persistent turbidity is just observed, then add 2 drops of ethanol to

clear.[1]

Cover with parafilm, punch 3 pinholes, and store at 4°C in a vibration-free environment for 7–

14 days.

Data Collection & Refinement[1][2]
Radiation Source: Mo-K

(

Å) is preferred over Cu-K

due to the presence of two Chlorine atoms, which increases absorption coefficients.[1]
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Temperature: Data must be collected at 100 K (Cryostream) to minimize thermal ellipsoids of

the terminal chlorines and the freely rotating phenyl rings.

Resolution: Target

Å or better to resolve the electron density of the carboxylic acid proton, essential for
confirming the dimerization motif.

Structural Analysis & Expectations
Space Group Determination
The presence of the chiral

-carbon dictates the space group possibilities:

Racemic Mixture: Expect Centrosymmetric Space Groups.[1] The most probable is

Monoclinic

or Triclinic

. In these systems,

and

enantiomers typically pair across an inversion center.

Enantiopure (

or

): Expect Non-centrosymmetric Space Groups, likely Monoclinic

or Orthorhombic

.[1]

Molecular Conformation (The "Paddlewheel" Effect)
In simple phenoxyacetic acids, the ether oxygen often lies in the plane of the phenyl ring.[1]

However, in 2-(3,5-Dichlorophenoxy)-2-phenylacetic acid, the bulky
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-phenyl group creates steric clash.[1]

Key Torsion Angle:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

(C${ar}

{\alpha}

{carboxyl}$)[1]

Prediction: The molecule will adopt a gauche or perpendicular conformation to minimize

repulsion between the two aromatic systems.[1] This is often described as a "paddlewheel"

arrangement where the two phenyl rings are offset by ~60–90°.

Supramolecular Synthons
The crystal packing is driven by a hierarchy of intermolecular interactions.[1]

Primary Interaction: The Carboxylic Dimer The dominant feature will be the formation of a cyclic

hydrogen-bonded dimer involving the carboxylic acid groups.[1]

Graph Set Motif:

Geometry: Two molecules link via O-H...O=C bonds across a center of inversion (in

racemates).[1]

Distance: O...O distances typically range from 2.62 to 2.67 Å.[1]

Secondary Interaction: Halogen Bonding The 3,5-dichloro substitution pattern is unique

because it exposes the chlorines to intermolecular contacts without ortho-steric hindrance.[1]

Type I (Symmetrical): Cl...Cl contacts where

.[1]

Type II (Bent): Cl...Cl contacts where

(electrophilic cap to nucleophilic belt).[1]
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Significance: These weak interactions form 2D sheets or ribbons, stabilizing the layers of

carboxylic dimers.[1]

Visualization of Structural Logic[1]
Crystallographic Workflow
The following diagram outlines the logical flow from crystal growth to structural validation.
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Click to download full resolution via product page

Figure 1: Step-by-step workflow for the crystallographic characterization of the target

compound.

Supramolecular Assembly Pathway
This diagram illustrates how the individual molecular moieties drive the lattice assembly.[1]
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Figure 2: Hierarchical assembly of the crystal lattice driven by functional group interactions.[1]

Quantitative Data Summary (Representative)
The following table summarizes the expected crystallographic parameters based on the

structural analogs (2,4-D and

-phenyl derivatives). Use these values as validation bounds during refinement.
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Parameter Expected Range Rationale

Crystal System Monoclinic
Most common for racemic

organic acids.[1]

Space Group
Accommodates inversion

dimers efficiently.

Unit Cell Vol (V)
Å

(Z=8)

Phenyl group adds ~120 Å

vs simple phenoxy acids.[1]

Density (

)
g/cm

Heavy chlorine atoms increase

density.[1]

H-Bond (O...O) Å
Standard carboxylic acid dimer

strength.[1]

Cl...Cl Contact Å
Sum of van der Waals radii is

3.50 Å.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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